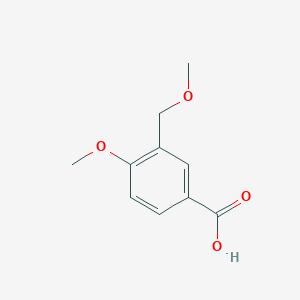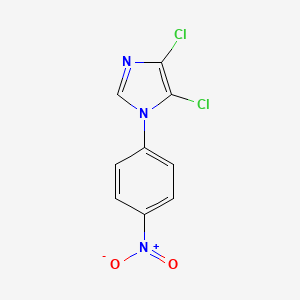
4-Methoxy-3-(methoxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(methoxymethyl)benzoic acid (4-MMB) is an important organic compound used in a variety of scientific applications. It is a monocarboxylic acid with a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol. 4-MMB is a white crystalline solid with a melting point of 119-122 °C and a boiling point of 225-227 °C. It is soluble in water, ethanol, and diethyl ether, but is insoluble in benzene and ethyl acetate. 4-MMB has a variety of uses in the scientific community, including in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
4-Methoxy-3-(methoxymethyl)benzoic acid derivatives have been employed in the synthesis of lanthanide coordination compounds to investigate the influence of electron-releasing or electron-withdrawing substituents on photophysical properties. For example, complexes synthesized using derivatives of 4-benzyloxy benzoic acid, a related compound, showed that electron-releasing substituents improve photoluminescence, which is valuable for applications in materials science and luminescent markers (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Chemical Reactivity and Vibrational Analysis
Research on derivatives like 4-bromo-3-(methoxymethoxy) benzoic acid provides insight into the reactivity and vibrational properties of these molecules. Detailed computational studies, including density functional theory (DFT), help predict reactivity and understand the influence of substituents on molecular properties. This has implications for designing new molecules with desired reactivity and stability for pharmaceuticals and organic synthesis (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).
Supramolecular Chemistry and Crystal Engineering
The study of alkoxy-benzoic acids, including methoxy derivatives, contributes to the understanding of crystal structures and supramolecular assemblies. These compounds form various hydrogen-bonded networks, influencing their crystalline architectures. Such insights are crucial for crystal engineering, where the goal is to design materials with specific molecular arrangements for applications in catalysis, separation, and drug delivery (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).
Polymer Science
In polymer science, benzoic acid derivatives, including methoxy-substituted ones, are explored as dopants for conducting polymers like polyaniline. The doping process significantly affects the conductivity and physical properties of the polymer, which is essential for developing advanced materials for electronics, sensors, and energy storage devices (Amarnath & Palaniappan, 2005).
Environmental and Analytical Chemistry
Investigations into the reaction mechanisms of methoxybenzoic acids with radicals are important for understanding atmospheric chemistry and pollution mitigation strategies. Such studies provide insights into the degradation pathways of organic compounds in the environment, aiding in the assessment of their persistence and potential environmental impact (Gaisberger & Solar, 2001).
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is suggested that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
It is known that benzoic acid derivatives can participate in various biochemical pathways due to their reactivity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
Biochemische Analyse
Biochemical Properties
4-Methoxy-3-(methoxymethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes related to metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can also affect metabolic flux and alter the levels of various metabolites. For example, it has been shown to influence the metabolism of fatty acids and amino acids, thereby impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. For instance, the compound may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, where it influences protein folding and secretion processes .
Eigenschaften
IUPAC Name |
4-methoxy-3-(methoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOPJIXIDQXANP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396368 |
Source


|
| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91061-77-7 |
Source


|
| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)
![2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1350659.png)


![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)
